molecular formula C9H14ClN3O3 B8268761 HC Yellow no. 9 CAS No. 86419-69-4

HC Yellow no. 9

Cat. No. B8268761
CAS RN: 86419-69-4
M. Wt: 247.68 g/mol
InChI Key: AFAJYBYVKUTWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Yellow no. 9 is a useful research compound. Its molecular formula is C9H14ClN3O3 and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality HC Yellow no. 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HC Yellow no. 9 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hair Dye Safety and Application

HC Yellow No. 4, closely related to HC Yellow No. 9, is primarily used as a colorant in hair dyes and colors, with typical usage concentrations ranging from 0.1% to 1.0%. The ingredient's safety profile has been thoroughly assessed, showing minimal absorption through the skin and no significant irritation, sensitization, or photosensitization reactions in animal models. Although mutagenicity was observed in several assays, no carcinogenic effects were noted in oral or dermal studies. Human tests involving over 200 volunteers showed no sensitization reactions, indicating a strong safety profile for use in hair coloring products (Andersen, 1998).

Environmental Monitoring

A study developed a NO2 detection tablet potentially useful for monitoring environments like homes or schools. This tablet, designed for a portable monitoring system, incorporated a coloring reaction where NO2 reacted with N-1-naphthylethylenediamine dihydrochloride, producing a yellow compound. The color change intensity was used to quantify NO2 levels, and the system demonstrated high sensitivity and selectivity, unaffected by common interference such as alcohols or hydrocarbons (Ishiguro et al., 2006).

Wastewater Treatment

In the realm of environmental management, a novel pilot-scale hydrodynamic cavitation (HC) reactor was tested for its effectiveness in treating industrial-grade dye solutions and printing ink wastewater. The study examined various parameters like orifice plate geometry, inlet pressure, and the concentration of dyes and hydrogen peroxide. It was found that HC, especially when combined with hydrogen peroxide, could significantly decolorize and treat industrial wastewater, although a post-treatment method was recommended for maximizing color and COD (Chemical Oxygen Demand) removal (Zampeta et al., 2021).

properties

IUPAC Name

N'-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3.ClH/c1-15-7-2-3-9(12(13)14)8(6-7)11-5-4-10;/h2-3,6,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAJYBYVKUTWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235536
Record name HC Yellow no. 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HC Yellow no. 9

CAS RN

86419-69-4
Record name N1-(5-Methoxy-2-nitrophenyl)-1,2-ethanediamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86419-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow no. 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086419694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow no. 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-methoxy-2-nitrophenyl)-1,2-ethanediaminemonohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediamine, N1-(5-methoxy-2-nitrophenyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91P0Z9H61V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC Yellow no. 9
Reactant of Route 2
Reactant of Route 2
HC Yellow no. 9
Reactant of Route 3
Reactant of Route 3
HC Yellow no. 9
Reactant of Route 4
Reactant of Route 4
HC Yellow no. 9
Reactant of Route 5
Reactant of Route 5
HC Yellow no. 9
Reactant of Route 6
Reactant of Route 6
HC Yellow no. 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.